3-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate
Overview
Description
3-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate is a useful research compound. Its molecular formula is C22H19FO4S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.09880842 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, has been explored due to their importance in manufacturing materials with desirable properties like non-steroidal anti-inflammatory and analgesic effects. Challenges in synthesis, including the cost and environmental impact of reagents like palladium and toxic phenylboronic acid, have been addressed through alternative methods, highlighting the ongoing research to develop more efficient and environmentally friendly synthetic routes (Qiu et al., 2009).
Environmental Impact and Toxicology
Fluorinated compounds have raised concerns due to their environmental persistence and potential toxic effects. Studies have shown that compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) accumulate in various environments and organisms, prompting investigations into their sources, fate, and transport. The bioaccumulation and toxicological profiles of these substances have been critically reviewed, pointing to their classification as persistent organic pollutants and the need for careful management and regulation (Prevedouros et al., 2006).
Degradation and Treatment Technologies
Research into the degradation and treatment of fluorinated compounds has focused on understanding their recalcitrant nature and developing effective remediation strategies. The use of oxidoreductive enzymes in conjunction with redox mediators has been explored as a promising approach for the degradation of persistent organic pollutants, including fluorinated compounds. This enzymatic treatment has the potential to address the challenges posed by the recalcitrant nature of these compounds, offering a path forward for their remediation from industrial effluents and wastewater (Husain & Husain, 2007).
Properties
IUPAC Name |
(3-fluorophenyl)methyl 3-[(4-methylphenyl)sulfonylmethyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO4S/c1-16-8-10-21(11-9-16)28(25,26)15-18-5-2-6-19(12-18)22(24)27-14-17-4-3-7-20(23)13-17/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOHIEUNIHIITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)OCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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